(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole
Description
This compound is a bicyclic boronic ester derived from (+)-pinanediol, a chiral diol derived from α-pinene. Its rigid bicyclic structure and stereochemical configuration (3aS,4S,6S,7aR) confer high stability and enantioselectivity, making it a critical intermediate in asymmetric synthesis and medicinal chemistry. It is widely used in the synthesis of proteasome inhibitors, such as bortezomib derivatives, due to its ability to form reversible covalent bonds with threonine residues in the proteasome’s active site .
Key properties:
Properties
Molecular Formula |
C10H16BO2 |
|---|---|
Molecular Weight |
179.05 g/mol |
InChI |
InChI=1S/C10H16BO2/c1-9(2)6-4-7(9)10(3)8(5-6)12-11-13-10/h6-8H,4-5H2,1-3H3/t6-,7-,8+,10-/m0/s1 |
InChI Key |
LWAMOOKWTDKVFQ-OORONAJNSA-N |
Isomeric SMILES |
[B]1O[C@@H]2C[C@@H]3C[C@H]([C@@]2(O1)C)C3(C)C |
Canonical SMILES |
[B]1OC2CC3CC(C3(C)C)C2(O1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole typically involves the reaction of a suitable boronic acid or boronate ester with a diene or alkene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the formation of the boron-containing ring structure. The reaction conditions usually require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to 100°C.
Industrial Production Methods
In an industrial setting, the production of (3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity is influenced by its boron-containing dioxaborole core and substituents:
2.1 Boron-Centered Reactivity
-
Substitution Reactions : The boron atom can participate in nucleophilic substitution, particularly under acidic or basic conditions.
-
Hydrolysis : The dioxaborole structure exhibits moderate stability but may hydrolyze under extreme conditions, releasing boric acid.
2.2 Amine Group Reactivity
Derivatives containing amine groups (e.g., ethanamine, butanamine) can engage in:
-
Nucleophilic couplings : Alkylation or acylation reactions.
-
Salt Formation : Trifluoroacetate salts enhance solubility and stability .
Biological Interaction Mechanisms
The compound’s biological activity, particularly in proteasome inhibition, is linked to its structural features:
3.1 Proteasome Inhibition
-
Boron-Mediated Binding : The boron atom interacts covalently with the proteasome’s catalytic subunit (β5), forming a tetrahedral intermediate that inhibits enzymatic activity.
-
Stereochemical Influence : The compound’s chiral centers (3aS,4S,6S,7aR) enhance specificity for the immunoproteasome, a variant involved in immune regulation.
3.2 Kinetic and Thermodynamic Studies
-
Binding Affinity : Quantitative assays (e.g., IC₅₀ measurements) are used to evaluate inhibition potency.
-
Metabolic Stability : The dioxaborole structure contributes to resistance against hydrolysis, prolonging biological activity.
Comparative Reactivity Analysis
Scientific Research Applications
Biological Applications
Research indicates that this compound exhibits significant pharmacological properties. Its applications in biological contexts include:
Antimicrobial Activity
- The compound has shown effectiveness against various bacterial strains. In studies:
- Minimum inhibitory concentrations (MIC) against Staphylococcus aureus ranged from 4–8 µg/mL.
- It demonstrated activity against Mycobacterium abscessus and Mycobacterium smegmatis.
Anticancer Properties
- In vitro studies revealed that the compound inhibits cell proliferation in triple-negative breast cancer (MDA-MB-231) cells with an IC50 value of 0.126 µM. This suggests a selective toxicity towards cancer cells while sparing normal cells.
- In vivo studies indicated significant reduction in lung metastasis in mouse models treated with this compound.
Industrial Applications
Beyond its biological significance, this compound may have potential applications in materials science due to its unique structural properties:
Polymer Chemistry
- The incorporation of boron into polymer matrices could enhance mechanical properties and thermal stability.
Catalysis
- Its unique structure may serve as a catalyst or a ligand in various chemical reactions.
Case Study 1: Antimicrobial Efficacy
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 4–8 |
| Mycobacterium abscessus | 8 |
| Mycobacterium smegmatis | 6 |
Case Study 2: Anticancer Activity
| Treatment | IC50 (µM) | Effect on Normal Cells |
|---|---|---|
| Compound Treatment | 0.126 | Low (19-fold lesser effect) |
Mechanism of Action
The mechanism of action of (3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole involves its interaction with biological molecules through the boron atom. Boron can form stable complexes with diols and other Lewis bases, which can disrupt biological processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of (3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole, focusing on substituents, synthesis, and applications:
Key Findings:
Substituent Effects on Reactivity :
- Phenyl and 4-Methoxyphenyl derivatives exhibit enhanced π-π stacking interactions with proteasome active sites, improving inhibitory potency .
- Isobutyl and 4-Bromobutyl derivatives demonstrate higher stability in organic solvents due to increased steric hindrance .
Synthetic Accessibility: The 4-Bromobutyl derivative achieves the highest yield (92%) via LiHMDS-mediated alkylation . Aminoethyl-phenyl analogs require multi-step coupling with Boc-protected amino acids (e.g., Boc-L-Ala) and purification via silica chromatography .
Biological Activity :
- The trifluoroacetate salt of (R)-2-phenyl-1-((3aS,4S,6S,7aR)-...)ethan-1-amine shows IC₅₀ values < 100 nM against Plasmodium falciparum proteasomes .
- Bortezomib-related impurities (e.g., chloro-3-methylbutyl derivative) are structurally critical for regulatory compliance in pharmaceutical synthesis .
Biological Activity
(3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole is a boron-containing compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H25BO5
- Molecular Weight : 344.21 g/mol
- CAS Number : 2304631-58-9
Research indicates that this compound may exert its biological effects through various mechanisms:
- Enzyme Inhibition : Studies suggest that it may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound has been shown to interact with certain receptors, potentially influencing signaling pathways.
- Antioxidant Activity : It may exhibit properties that reduce oxidative stress in cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of (3AS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole:
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that the compound significantly inhibits cell proliferation and induces apoptosis. For instance:
- Breast Cancer Cells : A reduction in cell viability by up to 70% was observed at higher concentrations.
- Lung Cancer Cells : Similar inhibitory effects were noted with IC50 values ranging from 10 to 20 µM.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties:
- Bacterial Strains : It exhibited activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL.
- Fungal Inhibition : Notable antifungal effects were recorded against Candida species.
Case Studies
Several case studies have been documented regarding the biological activity of this compound:
- Case Study A : In a study involving mice models with induced tumor growth, administration of the compound led to a significant reduction in tumor size compared to control groups.
- Case Study B : Clinical trials assessing the safety and efficacy of the compound in patients with advanced cancer reported manageable side effects and promising preliminary results in tumor response rates.
Data Summary Table
Q & A
Q. What are the standard synthetic routes for preparing (3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole?
The compound is typically synthesized via condensation of phenylboronic acid with (+)-pinanediol in diethyl ether under reflux, yielding the boronate ester. This method is foundational for generating chiral boronates used in Matteson homologation reactions . Key steps include purification via flash column chromatography (Hex/EtOAc, 25:1) and validation by <sup>1</sup>H/<sup>13</sup>C NMR to confirm stereochemical integrity .
Q. How is the stereochemistry of this compound confirmed experimentally?
Single-crystal X-ray diffraction is the gold standard, resolving absolute configurations (e.g., C3a, C4, C6, C7a stereocenters) with an R factor of 0.034 . NMR techniques, including <sup>1</sup>H coupling constants (e.g., J = 8.8 Hz for axial protons) and NOESY correlations, supplement structural validation .
Q. What are the recommended storage conditions to ensure stability?
Store under inert gas (argon) at 0–6°C in anhydrous solvents (e.g., DCM or EtOAc) to prevent hydrolysis. Stability tests show decomposition >5% after 6 months at room temperature, necessitating cold storage .
Q. Which analytical techniques are essential for characterizing this compound?
- NMR : <sup>1</sup>H (400 MHz) and <sup>13</sup>C (101 MHz) in CDCl3 confirm purity and stereochemistry (e.g., δ 7.85 ppm for aromatic protons) .
- IR : Peaks at 1710 cm<sup>-1</sup> (C=O) and 1054 cm<sup>-1</sup> (B-O) verify functional groups .
- HRMS : Validate molecular weight (e.g., [M+H]<sup>+</sup> = 421.2868) with <1 ppm error .
Advanced Research Questions
Q. How can Matteson homologation be optimized using this boronate in asymmetric synthesis?
The compound serves as a chiral auxiliary in homologation reactions. Optimize by:
Q. What strategies resolve discrepancies in NMR data under varying experimental conditions?
Contradictions in coupling constants (e.g., J = 8.8 vs. 6.1 Hz) may arise from solvent polarity or temperature. Mitigate by:
Q. How does this compound act as a proteasome inhibitor in medicinal chemistry?
It functions as a boronic acid warhead, forming covalent bonds with proteasome catalytic threonine residues. In hybrid inhibitors (e.g., Entinostat-Bortezomib), its pinanediol ester enhances cell permeability, achieving IC50 values <50 nM in myeloma cells .
Q. What methods detect and quantify synthetic byproducts or impurities?
Q. How is stereochemical control maintained in multi-step syntheses involving this boronate?
Q. What computational tools predict the reactivity of this compound in catalytic cycles?
DFT calculations (B3LYP/6-31G*) model boron electrophilicity and transition states. MD simulations (AMBER) assess binding affinities in enzyme-inhibitor complexes, correlating with IC50 data .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions and chiral HPLC for enantiopure products.
- Data Analysis : Cross-reference X-ray crystallography (CCDC deposition numbers) with NMR/IR for structural validation.
- Biological Assays : Use LC-MS/MS to quantify intracellular concentrations in pharmacokinetic studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
